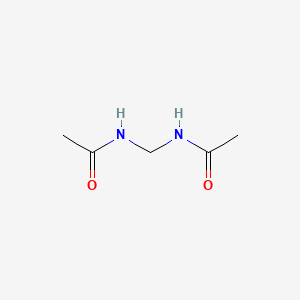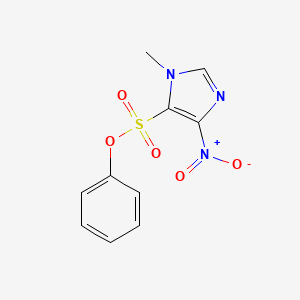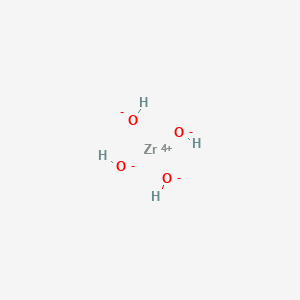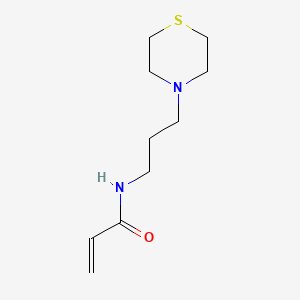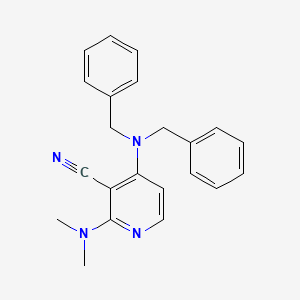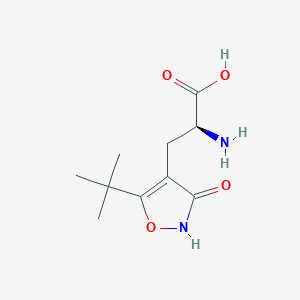
(S)-Atpa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-ATPA is a non-proteinogenic L-alpha-amino acid that is L-alanine in which one of the methyl hydrogens is replaced by a 5-tert-butyl-3-hydroxy-isooxazol-4-yl group. It has a role as a metabolite. It is a member of isoxazoles and a non-proteinogenic L-alpha-amino acid.
Scientific Research Applications
Characterization in Plant Biology
- Influence on Mitochondrial Gene Expression and Male Sterility in Plants : The mitochondrial gene atpA, encoding the α subunit of F1 ATP synthase, is associated with DNA rearrangements and nuclear-specific transcript patterns in male-sterile cytoplasm of Ogura radish. This indicates a potential role in cytoplasmic male sterility, although this is not strictly correlated with male sterility (Makaroff, Apel, & Palmer, 1990).
Advanced Transfer Path Analysis (ATPA)
- Vibroacoustic System Characterization : ATPA, in this context, refers to a technique for characterizing vibroacoustic systems. It's applied to a cuboid-shaped box for controlled analysis, useful for understanding the transmission mechanisms in mechanical systems like wind turbines (Aragonès et al., 2019).
Biotechnology Applications
- Aqueous Two-Phase System (ATPS) : ATPS, a liquid-liquid fractionation technique, is used for extracting, separating, and purifying proteins, membranes, viruses, enzymes, nucleic acids, and other biomolecules. It's also applied in food safety, precious metal separation, and sewage treatment, highlighting its versatility and environmental friendliness (Iqbal et al., 2016).
Plant Energy Metabolism
- ATP Dynamics in Living Plants : A study involving the fluorescent protein biosensor ATeam1.03-nD/nA revealed different MgATP2− concentrations between tissues and individual cell types, like root hairs in Arabidopsis seedlings. This emphasizes the critical role of ATP in plant growth and development, as well as stress response dynamics (De Col et al., 2017).
Genetic Research and Disease Studies
- ATP1A3 Mutation and Encephalopathy : A study identified a new ATP1A3-related entity involving a relapsing encephalopathy characterized by recurrent episodes of cerebellar ataxia and altered consciousness during febrile illnesses. This highlights the role of ATP1A3 in neurological conditions (Dard et al., 2015).
properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI Key |
PIXJURSCCVBKRF-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)C1=C(C(=O)NO1)C[C@@H](C(=O)O)N |
SMILES |
CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)O)N |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5S,6S)-2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1199364.png)


